methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

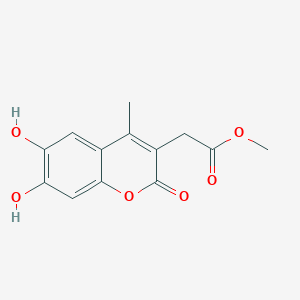

Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a chromen-2-one core substituted with hydroxyl groups at positions 6 and 7, a methyl group at position 4, and an acetoxy methyl ester at position 3. Its molecular formula is C₁₃H₁₂O₆, with a molecular weight of 264.23 g/mol (CAS: 1175804-00-8) . This compound belongs to the coumarin family, which is widely studied for its biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Structural elucidation typically employs NMR spectroscopy and X-ray crystallography, with tools like SHELXL and ORTEP aiding in refinement and visualization .

Properties

IUPAC Name |

methyl 2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,14-15H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXHDAMLAGCPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and catalyst reuse, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has demonstrated significant antioxidant activity. A study showed that compounds with similar structures effectively scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

3. Anticancer Potential

this compound has been investigated for its anticancer effects. In cellular assays, it exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of intrinsic pathways, making it a candidate for further development as an anticancer agent .

Applications in Pharmaceuticals

1. Drug Development

The unique structural features of this compound make it a promising lead compound in drug discovery. Its ability to modulate biological pathways suggests potential therapeutic roles in treating diseases characterized by oxidative stress and inflammation .

2. Formulation in Nutraceuticals

Due to its antioxidant properties, this compound is being explored for incorporation into nutraceutical products aimed at improving health outcomes related to oxidative stress and chronic diseases. Studies have suggested that dietary supplements containing coumarins can enhance overall health by providing protective effects against oxidative damage .

Case Studies

Mechanism of Action

The mechanism of action of methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Coumarin Compounds

Key Observations :

- Hydroxylation vs. Etherification : The target compound’s 6,7-dihydroxy groups enhance hydrogen-bonding capacity compared to ether-linked derivatives (e.g., 7-yloxy acetamides in ), impacting solubility and reactivity.

- Ester vs. Amide Functionalization: The acetoxy methyl ester at position 3 contrasts with thiazolidinone-linked amides in , which may influence pharmacokinetic properties like metabolic stability.

Comparison :

- The target compound’s synthesis likely prioritizes hydroxyl group preservation, requiring mild conditions to avoid oxidation. In contrast, thiazolidinone derivatives in employ harsher reflux conditions with ZnCl₂ catalysis.

- Structural validation for both classes relies on NMR and crystallographic tools (e.g., SHELXL for refinement ).

Table 3: Property Comparison Based on Substituents

Mechanistic Insights :

- The dihydroxy configuration in the target compound aligns with antioxidant mechanisms seen in polyphenols, while thiazolidinone derivatives in exhibit antimicrobial activity due to heterocyclic nitrogen and sulfur atoms.

Research Implications and Challenges

- Structural Lumping : ’s lumping strategy groups compounds with similar cores (e.g., coumarins) for streamlined reactivity modeling . However, the target compound’s unique dihydroxy/ester combination necessitates individualized study.

- Crystallographic Refinement : SHELXL and ORTEP remain critical for resolving anisotropic displacement parameters in coumarin derivatives .

Biological Activity

Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, a compound belonging to the coumarin class, has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₂O₆

- Molecular Weight : 264.23 g/mol

- CAS Number : 853749-60-7

The biological effects of this compound are attributed to its interaction with various molecular targets and pathways. The compound's hydroxy groups can engage in hydrogen bonding and redox reactions, influencing several cellular processes. Additionally, the chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Biological Activities

- Antioxidant Activity

-

Antimicrobial Properties

- The compound has been investigated for its antimicrobial effects against various pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects

- Anticancer Potential

Case Studies

- Antioxidant Study

-

Antimicrobial Evaluation

- In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable inhibition zone around the compound-treated wells, suggesting effective antimicrobial activity.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.